molecular formula C22H16F2N4O B10913622 6-cyclopropyl-1-(2-fluorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1-(2-fluorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10913622
M. Wt: 390.4 g/mol
InChI Key: ZMCHZXLOQMEDES-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, two fluorophenyl groups, and a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolopyridine core and the introduction of the cyclopropyl and fluorophenyl groups. Common synthetic routes may involve the use of cyclopropylamine, 2-fluorobenzaldehyde, and 4-fluorobenzoyl chloride as starting materials. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl groups can be replaced by other substituents using reagents like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperature, pressure, and pH, to achieve the desired transformations. Solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and acetonitrile (CH~3~CN) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H16F2N4O

Molecular Weight

390.4 g/mol

IUPAC Name

6-cyclopropyl-1-(2-fluorophenyl)-N-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H16F2N4O/c23-14-7-9-15(10-8-14)26-22(29)16-11-19(13-5-6-13)27-21-17(16)12-25-28(21)20-4-2-1-3-18(20)24/h1-4,7-13H,5-6H2,(H,26,29)

InChI Key

ZMCHZXLOQMEDES-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C4=CC=CC=C4F)C(=C2)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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